molecular formula C7H4N2O2S B7969631 Thieno[2,3-d]pyrimidine-5-carboxylic acid

Thieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B7969631
M. Wt: 180.19 g/mol
InChI Key: OLNLDUFKOYOGAA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formic acid, leading to the formation of the thienopyrimidine ring system . Another approach includes the use of triethyl orthoformate and a primary amine to achieve cyclization . These reactions are generally carried out under reflux conditions with appropriate solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Thieno[2,3-d]pyrimidine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific ring fusion pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This compound’s structural features allow for diverse chemical modifications, making it a versatile scaffold in drug development and other applications.

Biological Activity

Thieno[2,3-d]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by various studies and data.

Synthesis of this compound

Thieno[2,3-d]pyrimidine derivatives can be synthesized through several methods, predominantly involving the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate. This approach has been shown to yield compounds with promising biological activities, including antitumor and antimicrobial effects .

Biological Activities

1. Antitumor Activity
this compound derivatives have demonstrated potent antitumor effects. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, particularly those expressing folate receptors (FRs). For example, a study reported that 6-substituted thieno[2,3-d]pyrimidines exhibited selective inhibition of tumor cells while minimizing toxicity to normal cells .

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
VIbT-47D (Breast)0.25PI3K inhibition
3CHO-FRα0.15Dual inhibition of GARFTase and AICARFTase
4CHO-FRβ0.30Multitargeted action

2. Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. Derivatives have shown significant activity against various bacterial and fungal strains. One notable derivative was found to outperform traditional antibiotics like streptomycin against Bacillus subtilis and Candida albicans by inhibiting tRNA methyltransferase, disrupting protein synthesis in bacteria.

Table 2: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Oxo-1,4-dihydroBacillus subtilis0.5 µg/mL
Thieno derivative XCandida albicans1 µg/mL

3. Anti-inflammatory Activity
Studies have indicated that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties as well. For instance, certain compounds effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential in treating inflammatory conditions .

Case Study 1: Antitumor Efficacy

In a recent study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. Compound VIb exhibited remarkable inhibitory activity on PI3K isoforms (72% and 84% inhibition on PI3Kβ and PI3Kγ), showcasing its potential as a lead compound for further development into anticancer agents .

Case Study 2: Antimicrobial Mechanism

Another investigation focused on the mechanism of action for a specific thieno derivative against bacterial infections. The compound was shown to inhibit TrmD enzymes crucial for tRNA processing in bacteria, providing insights into its selective antimicrobial action and paving the way for novel antibiotic development targeting similar pathways in pathogens.

Properties

IUPAC Name

thieno[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-2-12-6-4(5)1-8-3-9-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLDUFKOYOGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CSC2=NC=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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